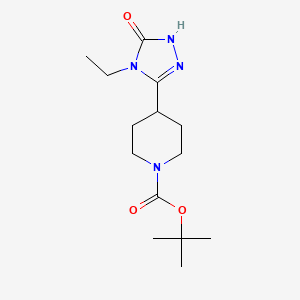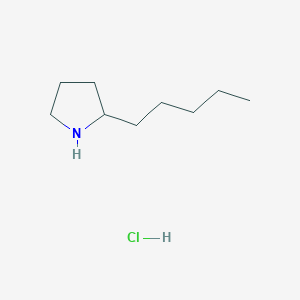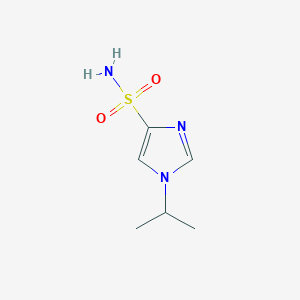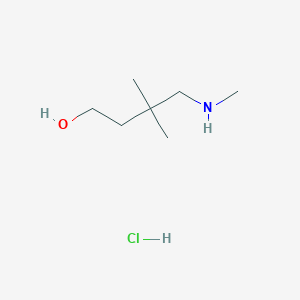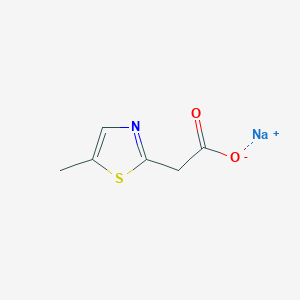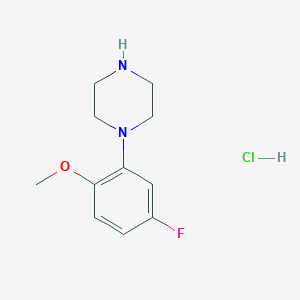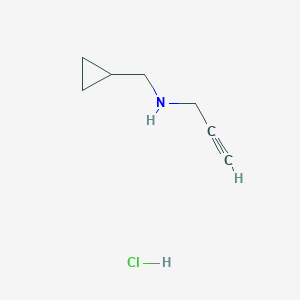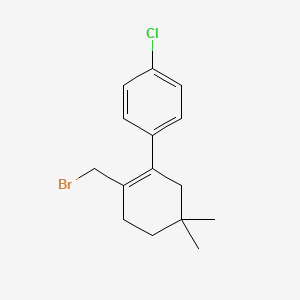
1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene
説明
The compound “1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene” is a complex organic molecule. It contains a bromomethyl group attached to a dimethylcyclohexene ring, which is further connected to a chlorobenzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discusses the synthesis of 5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane . The compound was synthesized by the condensation of 2,2-bis(bromomethyl)propane-1,3-diol with p-chlorophenyl methyl ketone . Another study reports the synthesis of various bromomethyl cyclopropane derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H and 13C NMR spectroscopy and X-ray analysis . These techniques can provide detailed information about the molecular structure, including the positions of the atoms, the types of bonds between them, and the overall shape of the molecule.Chemical Reactions Analysis
The bromomethyl group in the molecule can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including alkynes, amines, and thiols . The reaction mechanism involves the formation of a reactive intermediate, which can undergo further reactions to form a wide range of organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-Bromo-2-methylpropane has a boiling point of 4.0 °C and a density of 1.26 g/mL at 20 °C . The compound is also reported to be highly flammable .科学的研究の応用
Novel Brominated Flame Retardants
A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods, emphasizing the increasing application of NBFRs. This review suggests a growing need for research on the occurrence, environmental fate, and toxicity of NBFRs, indicating that compounds with bromine functionalities, such as the one , may be of interest for their potential as flame retardants or their environmental impact. The review also underscores large knowledge gaps for many NBFRs, necessitating optimized analytical methods and further research on their sources, emissions, and potential leaching into the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Aromatization Processes
Research on the aromatization of hydrocarbons over catalysts discusses the conversion processes, which could relate to the chemical transformations of compounds like "1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene." These studies delve into the mechanisms by which hydrocarbons are converted into aromatic compounds, offering insights into potential applications in synthetic chemistry and materials science (Pines & Nogueira, 1981).
Environmental Concerns with Chlorophenols
A review focusing on chlorophenols in municipal solid waste incineration discusses the environmental implications of chlorinated compounds, including their role as precursors to dioxins. This research may highlight the environmental and health considerations relevant to the production and disposal of chemically related compounds (Peng et al., 2016).
Ethylene and Its Precursors in Plant Biology
A study on 1-Methylcyclopropene, a known inhibitor of ethylene action in plants, reviews its application, effects on ethylene inhibition, and broader roles beyond being a mere precursor to ethylene. This could suggest research directions related to the biochemical pathways and reactions involving similar compounds and their potential applications in agriculture or biotechnology (Blankenship & Dole, 2003).
Safety And Hazards
The safety data sheet for a similar compound, 1-Bromo-2,4-dimethoxybenzene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-[2-(bromomethyl)-5,5-dimethylcyclohexen-1-yl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrCl/c1-15(2)8-7-12(10-16)14(9-15)11-3-5-13(17)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZYAPONOQGVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



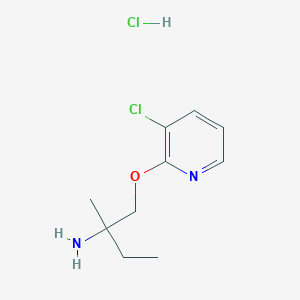
![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
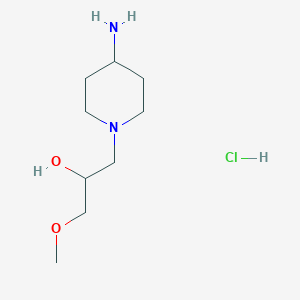
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)
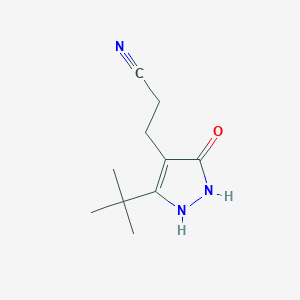
![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)
